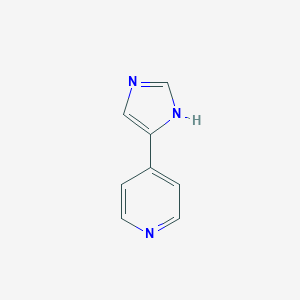
4-(1H-Imidazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyridine with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 6-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-(1H-Imidazol-5-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Imidazole: A simpler structure with only the imidazole ring.
Pyridine: Contains only the pyridine ring.
4-(1H-Imidazol-4-yl)pyridine: A positional isomer with the imidazole ring attached at a different position on the pyridine ring.
Uniqueness: 4-(1H-Imidazol-5-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
生物活性
4-(1H-Imidazol-5-yl)pyridine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an imidazole group. This unique structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.
Biological Activities
The biological activities of this compound derivatives have been extensively studied, revealing several pharmacological properties:
1. Antitumor Activity
- Compounds derived from this compound have shown significant antitumor effects. For instance, bromo-substituted derivatives exhibited potent inhibition of cell proliferation in HeLa and SW620 cancer cell lines, with IC50 values ranging from 1.8 to 3.2 μM .
- A study indicated that certain derivatives could selectively inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents .
2. Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed minimum inhibitory concentrations (MIC) as low as 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .
- The SAR studies indicated that modifications to the imidazole or pyridine rings could enhance antibacterial activity, highlighting the importance of structural optimization in drug development .
3. Anti-inflammatory Activity
- Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, with IC50 values indicating effective anti-inflammatory potential .
- The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound derivatives can be significantly influenced by their chemical structure. Key findings from SAR studies include:
| Substituent | Biological Activity | IC50 or MIC Values |
|---|---|---|
| Bromo Group | Enhanced antiproliferative activity | IC50: 1.8–3.2 μM |
| Methylthio Group | Moderate JNK3 inhibition | Nanomolar range |
| Hydroxyl Groups | Improved antiproliferative activity | IC50: as low as 0.021 μM |
These findings underscore the importance of specific functional groups in modulating the biological activity of imidazopyridine derivatives.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Research : A study evaluated a series of imidazopyridine derivatives for their cytotoxic effects against various cancer cell lines, revealing promising candidates for further development .
- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of modified imidazopyridines against resistant bacterial strains, demonstrating their potential as novel antibiotics .
- Anti-inflammatory Effects : A detailed analysis showed that specific derivatives effectively reduced inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases .
特性
CAS番号 |
146366-05-4 |
|---|---|
分子式 |
C8H8ClN3 |
分子量 |
181.62 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h1-6H,(H,10,11);1H |
InChIキー |
UFRQDNVKDXBGJR-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CN=CN2 |
正規SMILES |
C1=CN=CC=C1C2=CN=CN2.Cl |
同義語 |
4-(3H-Imidazol-4-yl)-pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















